molecular formula C17H16ClF3N4O3S B2822766 4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034224-87-6

4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

Cat. No. B2822766
M. Wt: 448.85
InChI Key: CDYGGAOSKASPLJ-UHFFFAOYSA-N
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Description

The compound “4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without specific data or a visual representation, it’s challenging to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Antimicrobial and Modulating Activity

The compound exhibits antimicrobial properties, particularly against multi-resistant strains of bacteria like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi such as Candida albicans, C. tropicalis, and C. krusei. It demonstrates significant modulating activity, notably enhancing the efficacy of amikacin against P. aeruginosa (Oliveira et al., 2015).

Synthesis and Characterization

This compound is involved in the synthesis of new heterocyclic compounds. The research has led to the creation of novel tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and substituted pyrimidinone compounds, which are characterized by various spectral analyses (Zaki et al., 2017).

Application in Antioxidant Agents

The compound's derivatives have been designed to create high-efficiency antioxidants. Molecular docking studies suggest their potential as cytochrome c peroxidase inhibitors, indicating promising applications in medicinal chemistry (Aziz et al., 2021).

Role in PI3K-AKT-mTOR Pathway Inhibition

The morpholine component of this compound has been identified as critical for PI3K and PIKKs inhibition. This inhibition is important for applications in cancer research and treatment (Hobbs et al., 2019).

Enzyme Inhibition Properties

Derivatives of the compound have shown potent inhibition profiles against enzymes like carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, and α-glycosidase. This suggests potential in treating disorders like glaucoma, Alzheimer's disease, and diabetes (Gülçin et al., 2020).

Antimicrobial Activity of Pyrimidine-Triazole Derivatives

Novel derivatives of this compound exhibited antimicrobial activity against various bacterial and fungal strains, demonstrating its potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-[6-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O3S/c18-14-2-1-12(7-13(14)17(19,20)21)29(26,27)25-9-11-8-22-16(23-15(11)10-25)24-3-5-28-6-4-24/h1-2,7-8H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYGGAOSKASPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

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